REACTION_SMILES
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[Al+3:2].[CH2:25]([Cl:26])[Cl:27].[CH3:5][C:6]([Cl:7])=[O:8].[Cl-:1].[Cl-:3].[Cl-:4].[ClH:24].[N+:9](=[O:10])([O-:11])[c:12]1[c:13](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:14][cH:15][cH:16][cH:17]1>>[CH3:5][C:6](=[O:8])[c:21]1[cH:20][cH:19][c:18](-[c:13]2[c:12]([N+:9](=[O:10])[O-:11])[cH:17][cH:16][cH:15][cH:14]2)[cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1-c1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(-c2ccccc2[N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |